molecular formula C12H12N2O3 B1400299 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid CAS No. 937026-26-1

3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid

Cat. No.: B1400299
CAS No.: 937026-26-1
M. Wt: 232.23 g/mol
InChI Key: QUAJYVPPQOVWQY-UHFFFAOYSA-N
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Description

3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid is a compound with the molecular formula C12H12N2O3. It is a solid at room temperature and is known for its stability under standard conditions. This compound is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. The imidazole ring is known for its biological significance and is found in many natural and synthetic compounds .

Biochemical Analysis

Biochemical Properties

3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s imidazole ring can bind to the heme iron of cytochrome P450, potentially inhibiting its activity. Additionally, this compound may interact with other biomolecules such as histidine residues in proteins, affecting their function and stability .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs). This compound can modulate gene expression by interacting with transcription factors and altering their activity. Additionally, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production [3][3].

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The imidazole ring can coordinate with metal ions in enzymes, leading to inhibition or activation of enzymatic activity. This compound also affects gene expression by binding to DNA or interacting with transcription factors, resulting in changes in the transcriptional activity of specific genes. These molecular interactions contribute to the compound’s overall biochemical and cellular effects [3][3].

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as pH, temperature, and the presence of other chemicals. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity [3][3].

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and overall biological activity [3][3].

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, the compound may be actively transported into cells via specific transporters or bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific organelles, such as the mitochondria or nucleus, where it can exert its effects on cellular function. These localization patterns are crucial for understanding the compound’s mechanism of action and its impact on cellular processes [3][3].

Chemical Reactions Analysis

3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, depending on the desired reaction. Major products formed from these reactions vary based on the specific reagents and conditions used but often include derivatives with modified functional groups .

Scientific Research Applications

3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound’s imidazole ring is known for its biological activity, making it useful in the study of enzyme inhibitors and other biologically active molecules.

    Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.

    Industry: The compound is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid can be compared with other imidazole-containing compounds, such as:

What sets this compound apart is its unique combination of a methoxy group and an imidazole ring attached to a benzoic acid moiety. This structure provides distinct chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

3-methoxy-4-(4-methylimidazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8-6-14(7-13-8)10-4-3-9(12(15)16)5-11(10)17-2/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUAJYVPPQOVWQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoate (16.0 g) in 2N aqueous sodium hydroxide solution (65 mL) and methanol (100 mL) was stirred at room temperature for 1 hr, and the mixture was acidified with 6N hydrochloric acid (pH=3-4). Water was added to the reaction mixture, and the precipitate was collected by filtration. The solid was washed with ethyl acetate and water to give the title compound (8.07 g). To the filtrate was added saturated brine, and the mixture was extracted with ethyl acetate/2-propanol. The organic layers were combined, washed with saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was washed with ethyl acetate to give the title compound (4.10 g).
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16 g
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65 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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